Granuliberin R: A Technical Guide to its Origin, Discovery, and Mechanism of Action
Granuliberin R: A Technical Guide to its Origin, Discovery, and Mechanism of Action
A Comprehensive Overview for Researchers and Drug Development Professionals
November 2025
Abstract
Granuliberin R is a dodecapeptide first identified for its potent mast cell degranulating properties. This technical guide provides an in-depth exploration of the origin, discovery, and biological activity of Granuliberin R. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. This document details the initial isolation and characterization of the peptide, its physicochemical properties, and the current understanding of its mechanism of action, with a focus on its interaction with mast cell receptors. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to facilitate a thorough understanding of this intriguing bioactive peptide.
Introduction
Bioactive peptides isolated from amphibian skin secretions have long been a valuable source of novel pharmacological tools and potential therapeutic leads. Among these is Granuliberin R, a peptide that has garnered interest due to its potent ability to induce mast cell degranulation and histamine release. This guide delves into the foundational research that led to its discovery and the subsequent investigations into its biological function.
Origin and Discovery
Source Organism
Granuliberin R was first isolated from the skin of the Japanese wrinkled frog, Rana rugosa. This species is now scientifically classified as Glandirana rugosa. The skin of many amphibian species is rich in granular glands that secrete a wide array of bioactive compounds as a defense mechanism, and it is from these secretions that Granuliberin R was identified.
The Discovery Team and Timeline
The discovery of Granuliberin R was first reported in 1979 by a team of Japanese researchers: T. Yasuhara, O. Ishikawa, and T. Nakajima . Their work was published in the Chemical & Pharmaceutical Bulletin in a paper titled, "The studies on the active peptide in the skin of Rana rugosa. II. The structure of ranatensin-R, the new ranatensin analogue, and granuliberin-R, the new mast cell degranulating peptide".
Physicochemical Properties
Granuliberin R is a dodecapeptide with the following amino acid sequence:
H-Phe-Gly-Phe-Leu-Pro-Ile-Tyr-Arg-Arg-Pro-Ala-Ser-NH2
This primary structure gives it a unique hydrophobic N-terminal region and a hydrophilic, basic C-terminal region[1]. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| Amino Acid Sequence | H-FGFLPIYRRPAS-NH2 | |
| Molecular Weight | 1422.71 g/mol | |
| Origin | Skin of Rana rugosa (Glandirana rugosa) | |
| Primary Activity | Mast Cell Degranulation |
Table 1: Physicochemical Properties of Granuliberin R
Experimental Protocols
The following sections detail the methodologies employed in the original discovery and characterization of Granuliberin R, as well as standard protocols for assessing its biological activity.
Isolation and Purification of Granuliberin R from Rana rugosa Skin
The original protocol for isolating Granuliberin R involved a multi-step process to extract and purify the peptide from frog skin.
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Skin Extraction: Fresh skins of Rana rugosa were collected and minced. The minced tissue was then homogenized in methanol. This initial extraction is designed to solubilize a broad range of peptides and other small molecules.
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Initial Fractionation: The methanolic extract was subjected to a series of purification steps, likely beginning with centrifugation to remove insoluble material, followed by evaporation of the methanol. The resulting aqueous solution was then likely subjected to gel filtration chromatography (e.g., using Sephadex G-25) to separate peptides based on size.
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Ion-Exchange Chromatography: Fractions containing peptides of the approximate size of Granuliberin R were further purified using ion-exchange chromatography (e.g., on a CM-cellulose column). This step separates peptides based on their net charge.
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High-Performance Liquid Chromatography (HPLC): The final purification was achieved by reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates peptides based on their hydrophobicity, yielding a highly purified sample of Granuliberin R.
Structural Elucidation
The amino acid sequence of the purified Granuliberin R was determined using classical protein chemistry techniques:
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Amino Acid Analysis: The purified peptide was hydrolyzed into its constituent amino acids, which were then quantified to determine the amino acid composition.
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Edman Degradation: The sequential removal and identification of amino acids from the N-terminus of the peptide allowed for the determination of the primary sequence.
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C-terminal Amidation: The presence of a C-terminal amide was likely confirmed by comparing the electrophoretic mobility of the native peptide with a synthetic version with a free carboxyl terminus.
In Vitro Mast Cell Degranulation Assay (Histamine Release)
A common method to quantify the mast cell degranulating activity of peptides like Granuliberin R is to measure the release of histamine from isolated rat peritoneal mast cells.
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Mast Cell Isolation: Peritoneal mast cells are isolated from rats by peritoneal lavage with a suitable buffer (e.g., Tyrode's solution). The cells are then purified by centrifugation through a density gradient (e.g., using Percoll or bovine serum albumin).
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Incubation with Granuliberin R: The purified mast cells are washed and resuspended in buffer. Aliquots of the cell suspension are then incubated with varying concentrations of Granuliberin R for a defined period (e.g., 15-30 minutes) at 37°C.
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Quantification of Histamine Release: After incubation, the reaction is stopped by centrifugation in the cold. The histamine content in the supernatant (released histamine) and the cell pellet (residual histamine) is determined.
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Fluorometric Assay: A common method involves the reaction of histamine with o-phthaldialdehyde (OPT) to form a fluorescent product, which is quantified using a fluorometer.
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Data Analysis: The percentage of histamine release is calculated as: (Histamine in supernatant / (Histamine in supernatant + Histamine in pellet)) x 100. Dose-response curves are then generated to determine the EC50 value (the concentration of Granuliberin R that elicits 50% of the maximal histamine release).
Biological Activity and Mechanism of Action
Mast Cell Degranulation
The primary and defining biological activity of Granuliberin R is its ability to induce the degranulation of mast cells, leading to the release of histamine and other inflammatory mediators. This action is rapid and potent.
Signaling Pathway
While the original discovery paper did not elucidate the specific receptor for Granuliberin R, subsequent research on similar cationic and basic peptides suggests that it likely acts through the Mas-related G protein-coupled receptor X2 (MRGPRX2) on human mast cells, and its murine ortholog, MrgprB2. This receptor is known to be activated by a variety of basic secretagogues.
The proposed signaling pathway for Granuliberin R-induced mast cell degranulation via MRGPRX2 is as follows:
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Receptor Binding: Granuliberin R binds to the extracellular domain of the MRGPRX2 receptor on the mast cell surface.
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G-Protein Activation: This binding event activates the associated heterotrimeric G protein (typically of the Gαq/11 and/or Gαi/o family).
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Downstream Signaling Cascade:
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Phospholipase C (PLC) Activation: The activated G protein stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
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Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This is followed by store-operated calcium entry (SOCE) across the plasma membrane, resulting in a sustained increase in cytosolic Ca2+.
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Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular calcium, activates PKC.
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Granule Exocytosis: The increase in intracellular calcium and the activation of PKC trigger the fusion of histamine-containing granules with the plasma membrane, resulting in the release of their contents into the extracellular space (degranulation).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation, characterization, and functional assessment of Granuliberin R.
Signaling Pathway
